![molecular formula C9H15NO B11717721 (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S)-7,7-dimethyl-2-azabicyclo[411]octan-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a ketone with an amine in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form interactions with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds with a sulfur and nitrogen atom in a five-membered ring.
Imidazoles: Compounds with two nitrogen atoms in a five-membered ring.
Pyrrolidines: Compounds with a nitrogen atom in a five-membered ring.
Uniqueness
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one |
InChI |
InChI=1S/C9H15NO/c1-9(2)6-3-4-8(11)10-7(9)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 |
InChI-Schlüssel |
QWIDXVHOGOXFLU-NKWVEPMBSA-N |
Isomerische SMILES |
CC1([C@H]2CCC(=O)N[C@@H]1C2)C |
Kanonische SMILES |
CC1(C2CCC(=O)NC1C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



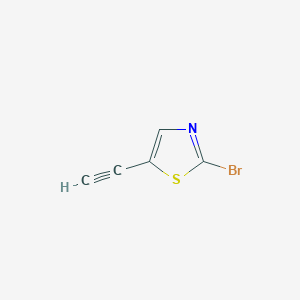
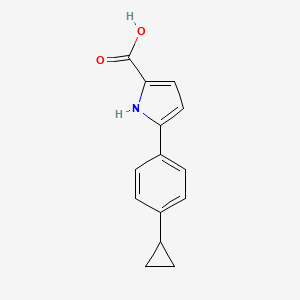
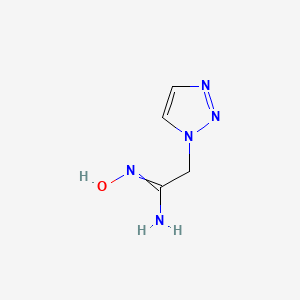
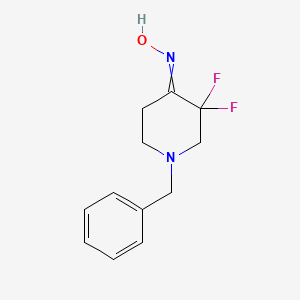
![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)
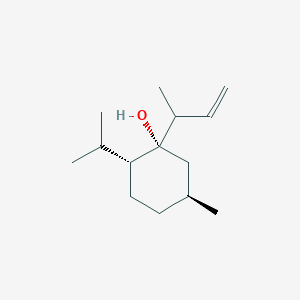


![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)

